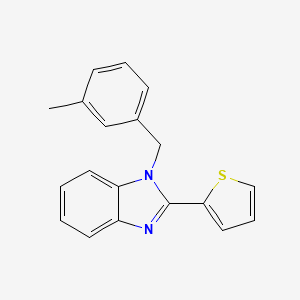

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole

Description

1-(3-Methylbenzyl)-2-thien-2-yl-1H-benzimidazole is a benzimidazole derivative characterized by a 3-methylbenzyl group at the N1 position and a thiophene-2-yl substituent at the C2 position.

Properties

Molecular Formula |

C19H16N2S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole |

InChI |

InChI=1S/C19H16N2S/c1-14-6-4-7-15(12-14)13-21-17-9-3-2-8-16(17)20-19(21)18-10-5-11-22-18/h2-12H,13H2,1H3 |

InChI Key |

XQCXRUNMZXRZBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride and thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as sodium metabisulfite, under mild conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Physical and Spectral Properties

Chemical Reactivity

- Electrophilic Substitution : The thiophene-2-yl group directs electrophiles to the C5 position of benzimidazole, while the 3-methylbenzyl group may sterically hinder reactions at N1 .

- Hydrogen Bonding : Compounds like 13c with hydroxyl or carbonyl groups exhibit stronger intermolecular interactions (e.g., C=O···H-N) compared to the reference compound .

Biological Activity

1-(3-Methylbenzyl)-2-thien-2-yl-1H-benzimidazole is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a thienyl group and a 3-methylbenzyl moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thienyl group in this compound may enhance its activity against various pathogens.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| This compound | Escherichia coli | 32 µg/mL |

| Benzimidazole derivative A | Klebsiella pneumoniae | 8 µg/mL |

| Benzimidazole derivative B | Candida albicans | 4 µg/mL |

Research indicates that compounds within this class exhibit significant antibacterial activity, often comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of benzimidazole derivatives on several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). The results demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| This compound | MDA-MB-231 | 8.9 |

| Benzimidazole derivative C | PC3 | 12.0 |

The mechanism of action often involves the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can be significantly influenced by their structural modifications. The introduction of different substituents on the benzimidazole nucleus can enhance their affinity for biological targets and improve their therapeutic efficacy.

Key Findings in SAR Studies:

- Substitution Effects: The presence of electron-donating or electron-withdrawing groups can modify the compound's lipophilicity and reactivity.

- Hybridization: Combining benzimidazoles with other pharmacophores (e.g., triazoles) has shown improved antimicrobial and anticancer activities .

- Selectivity: Certain modifications can lead to selective activity against specific cancer cell lines while minimizing toxicity to normal cells.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Byproducts | Reference |

|---|---|---|---|---|

| o-PDA + m-toluic acid (PPA) | 72 | 95.5 | 3-Methylbenzamide | |

| Ethanol/water + NaOH | 68 | 92.0 | Uncyclized intermediates |

Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Basic Research Question

A multi-technique approach is recommended:

- NMR : H and C NMR confirm substitution patterns (e.g., thienyl protons at δ 7.2–7.4 ppm; benzyl methyl at δ 2.4 ppm) .

- IR : Stretching vibrations for C=N (1630–1650 cm) and C-S (670–690 cm) validate core structure .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed values suggest impurities .

- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., benzyl vs. thienyl positioning) .

How do substituents on the benzimidazole core affect biological activity, and what computational tools predict binding affinity?

Advanced Research Question

Substituents modulate activity via steric and electronic effects:

- Thienyl Group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .

- 3-Methylbenzyl : Increases lipophilicity, improving membrane permeability .

Q. Methodological Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding sites). In , compound 9c showed a docking score of −9.2 kcal/mol, correlating with antitumor activity .

- QSAR Models : Hammett constants (σ) and logP values predict activity trends .

How can contradictory data on reaction pathways (amide vs. benzimidazole formation) be resolved?

Advanced Research Question

Contradictions arise from competing mechanisms:

- Amide Formation : Dominates with acyl chlorides (good leaving groups) at lower temperatures .

- Benzimidazole Formation : Favored by excess acid (PPA) and high temperatures via cyclodehydration .

Q. Experimental Design :

- Kinetic Studies : Monitor intermediates via LC-MS at 30-minute intervals.

- Control Reactions : Isolate amide intermediates (e.g., 3-methyl-N-[2-(3-methylbenzamido)phenyl]benzamide) to confirm pathway bifurcation .

What structural features dictate binding affinity in target interactions, and how are crystallographic data interpreted?

Advanced Research Question

Key structural insights:

Q. Table 2: Crystallographic Parameters from Selected Studies

| Compound | Space Group | Hydrogen Bonds | π-Stacking Distance (Å) | Reference |

|---|---|---|---|---|

| 3-Benzylidene | P | N-H⋯O (2.89) | 3.45 | |

| 4-Hydroxy-deriv. | P2/c | O-H⋯N (2.67) | 3.52 |

How can discrepancies in biological activity data across studies be systematically addressed?

Advanced Research Question

Discrepancies often stem from assay conditions or impurity profiles:

- Assay Optimization : Standardize protocols (e.g., fixed ATP concentration in kinase assays).

- Purity Validation : Use HPLC-MS to rule out confounding byproducts (e.g., unreacted o-phenylenediamine) .

- Dose-Response Curves : EC values should be replicated across ≥3 independent experiments .

What are the limitations of current synthetic methods, and how can they be improved for scalability?

Advanced Research Question

Limitations :

- Low yields in multi-step reactions (e.g., 68% in ).

- Toxic solvents (e.g., toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.